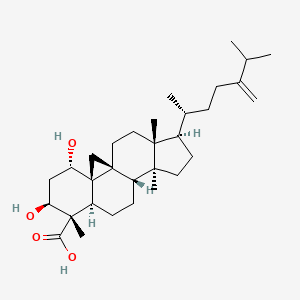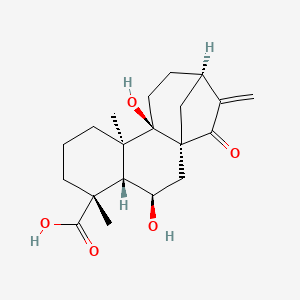
Methyl pseudolarate A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl pseudolarate A is a natural diterpenoid compound derived from the plant Pseudolarix kaempferi. It is known for its significant biological activities, particularly its antitumor properties. The compound has a molecular formula of C23H30O6 and a molecular weight of 402.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pseudolarate A can be synthesized through various chemical reactions involving diterpenoid precursors. The synthesis typically involves the esterification of pseudolaric acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves the extraction of pseudolaric acids from the root bark of Pseudolarix kaempferi, followed by chemical modification to obtain the methyl ester. The process includes steps such as solvent extraction, purification, and esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized diterpenoid derivatives, while substitution reactions can produce a range of substituted methyl pseudolarate derivatives .
Scientific Research Applications
Methyl pseudolarate A has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of diterpenoid chemistry and synthesis.
Biology: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer treatment due to its antitumor properties.
Industry: The compound is used in the development of natural product-based pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Methyl pseudolarate A exerts its effects primarily by inhibiting cell proliferation and inducing apoptosis. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis. It has been shown to modulate the expression of key proteins involved in these pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
- Pseudolaric Acid A
- Pseudolaric Acid B
- Methyl Pseudolarate B
Comparison: Methyl pseudolarate A is unique among these compounds due to its specific esterification, which enhances its biological activity. Compared to pseudolaric acids, this compound has improved solubility and stability, making it more suitable for pharmaceutical applications. Its antitumor activity is also more pronounced compared to its analogs .
Properties
IUPAC Name |
methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMRHVRTCANOX-CNKWFCIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dioxaoctylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[2-fluoro-4'-phosphophenyla](/img/new.no-structure.jpg)

![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)



